molecular formula C8H6ClN3O2 B13055302 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid

2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid

Cat. No.: B13055302
M. Wt: 211.60 g/mol
InChI Key: ZTKWAZDXPUZZEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid typically involves the reaction of 5-chloro-2H-benzo[D][1,2,3]triazole with chloroacetic acid under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while substitution reactions may produce various substituted benzotriazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(5-Chloro-2H-benzo[D][1,2,3]triazol-2-YL)acetic acid include:

Uniqueness

What sets this compound apart from similar compounds is its specific structural features and reactivity. The presence of the chloro group and the acetic acid moiety provides unique chemical properties that can be exploited in various synthetic and industrial applications .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

2-(5-chlorobenzotriazol-2-yl)acetic acid

InChI

InChI=1S/C8H6ClN3O2/c9-5-1-2-6-7(3-5)11-12(10-6)4-8(13)14/h1-3H,4H2,(H,13,14)

InChI Key

ZTKWAZDXPUZZEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN(N=C2C=C1Cl)CC(=O)O

Origin of Product

United States

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